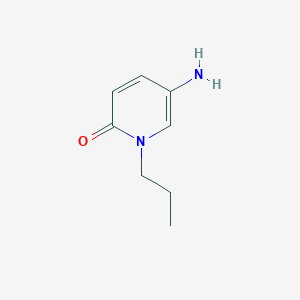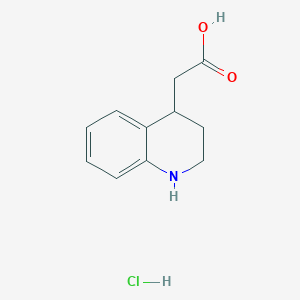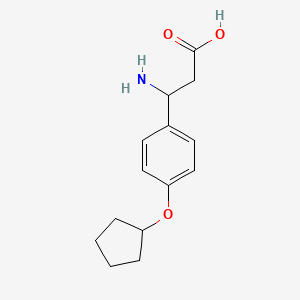![molecular formula C16H14BrNO3 B2395932 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide CAS No. 867137-63-1](/img/structure/B2395932.png)
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide, also known as BMEB, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide has been investigated for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide has also been explored as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide exerts its biological effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide increases the levels of cAMP, leading to downstream effects such as reduced inflammation and increased neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide's potency can vary depending on the cell type and experimental conditions used. Additionally, 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory diseases such as multiple sclerosis. Further studies are needed to fully understand the mechanism of action of 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide and to optimize its therapeutic potential.
Métodos De Síntesis
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide can be synthesized through a multi-step process starting with commercially available 4-bromoacetophenone. The synthesis involves the reaction of 4-bromoacetophenone with methylmagnesium bromide followed by oxidation and condensation reactions to yield the final product, 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide.
Propiedades
IUPAC Name |
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-2-4-11(5-3-10)14(19)16(21)18-15(20)12-6-8-13(17)9-7-12/h2-9,16,21H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLABLMRWFKGEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



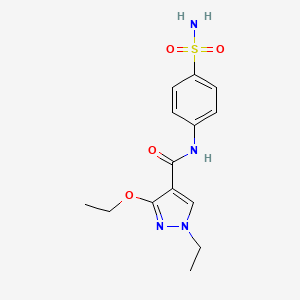

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)
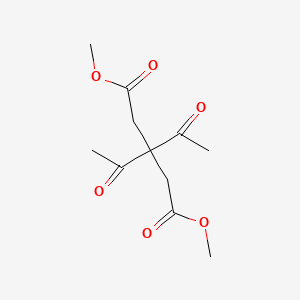
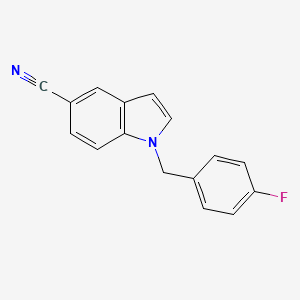
![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2395860.png)

